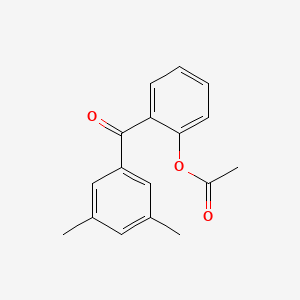

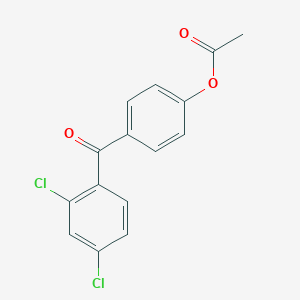

4-乙酰氧基-2',4'-二氯二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Acetoxy-2',4'-dichlorobenzophenone is a chemical compound that is not directly studied in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the behavior of similar molecules. The first paper discusses a compound with an acetoxy group and its derivatives, while the second paper examines the behavior of a dichlorobiphenyl compound under photolysis in aqueous solutions .

Synthesis Analysis

The synthesis of related compounds involves the formation of derivatives from a starting azlactone. In the first paper, 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone (Z-isomer) was synthesized and then subjected to basic hydrolysis, yielding unexpected phenylpropenoic acid derivatives . This suggests that the synthesis of 4-Acetoxy-2',4'-dichlorobenzophenone could also involve multiple steps and may yield unexpected products depending on the reaction conditions.

Molecular Structure Analysis

The structure of the synthesized compounds in the first paper was confirmed using NMR spectroscopy and X-ray crystallography. The Z-configuration was retained during the synthesis of the phenylpropenoic acid derivatives, indicating that the molecular structure of such compounds can be stable throughout the reaction process . This implies that the molecular structure of 4-Acetoxy-2',4'-dichlorobenzophenone, if synthesized, could be similarly analyzed and confirmed.

Chemical Reactions Analysis

The second paper provides an analysis of the chemical reactions of a dichlorobiphenyl compound under photolysis. The compound underwent a dehydrochlorination process in acetonitrile-water solutions, leading to the formation of a biradical intermediate. This intermediate favored a hydrogen atom transfer process, which has implications for the understanding of polychlorinated biphenyls' photolysis in aqueous environments . This suggests that 4-Acetoxy-2',4'-dichlorobenzophenone could also undergo similar photolytic reactions in the presence of suitable solvents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Acetoxy-2',4'-dichlorobenzophenone are not directly discussed in the provided papers, the studies do offer insights into the properties of structurally related compounds. The first paper's findings suggest that the presence of acetoxy groups can influence the hydrolysis reactions and the stability of the resulting compounds . The second paper's findings on photolysis reactions in different solvent environments suggest that solvent interactions can significantly affect the reaction pathways and products of dichlorobiphenyl compounds . These insights can be extrapolated to hypothesize about the physical and chemical properties of 4-Acetoxy-2',4'-dichlorobenzophenone, such as its solubility, stability, and reactivity under various conditions.

科学研究应用

非线性光学性质和光学器件应用

对源自类似化学结构的腙的研究揭示了对其非线性光学性质的重要见解。例如,合成的腙因其有效的第三阶非线性光学性质而在光学限幅器和开关等应用中显示出潜力。这表明了一种通过研究相关化合物(包括 4-乙酰氧基-2',4'-二氯二苯甲酮)的非线性光学性质及其在光学器件中的潜在用途来探索其光学应用的方法 (Naseema 等,2010)。

酶调节和蛋白质转乙酰化

新型 4-甲基香豆素(包括它们的乙酰氧基衍生物)的合成和研究表明,这些化合物可以通过促进乙酰基的转移来调节某些功能蛋白的活性。这一过程由乙酰氧基药物:蛋白质转乙酰酶 (TAase) 介导,表明 4-乙酰氧基-2',4'-二氯二苯甲酮在蛋白质调节和酶催化反应研究中具有潜在的研究应用 (Tyagi 等,2008)。

环境监测和分析

环境污染物检测和分析的研究利用了各种方法,这些方法可以应用于 4-乙酰氧基-2',4'-二氯二苯甲酮等化合物。例如,开发分子印迹聚合物纳米颗粒用于复杂基质中环境污染物的选择性和灵敏测定,展示了一种技术,该技术可以适用于监测环境中 4-乙酰氧基-2',4'-二氯二苯甲酮和相关化合物的暴露 (Omidi 等,2014)。

缓蚀

对查耳酮衍生物的研究发现了它们作为酸性环境中低碳钢缓蚀剂的潜力。这表明了一种探索 4-乙酰氧基-2',4'-二氯二苯甲酮缓蚀性能的途径,通过检查其在保护金属表面免受腐蚀损坏方面的有效性,这是工业应用中的一个关键方面 (Lgaz 等,2017)。

环境污染物的分析方法

通过毛细管电泳和液相色谱串联质谱法 (LC-MS/MS) 开发用于检测和定量水样中苯氧基除草剂的分析方法,展示了可应用于研究环境样品中 4-乙酰氧基-2',4'-二氯二苯甲酮的技术。这些方法为评估相关化合物在各种环境基质中的存在和浓度提供了一个框架 (Farran 等,1999; Negreira 等,2009)。

作用机制

安全和危害

属性

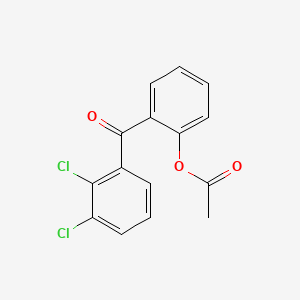

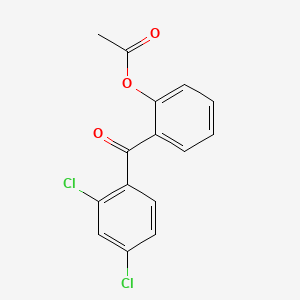

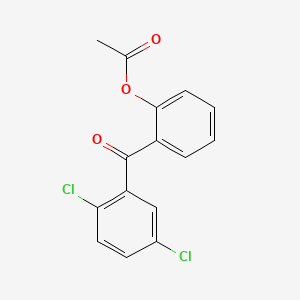

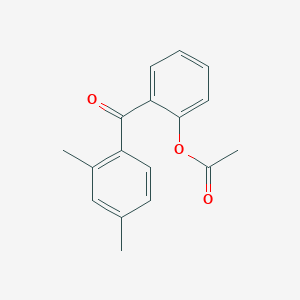

IUPAC Name |

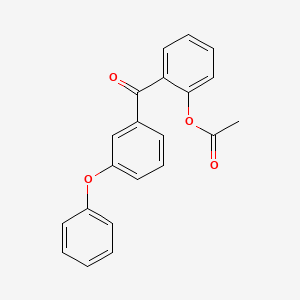

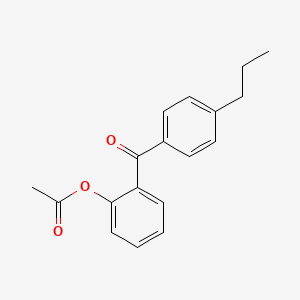

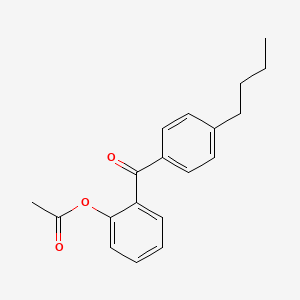

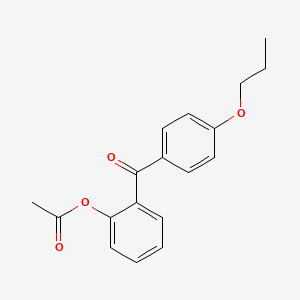

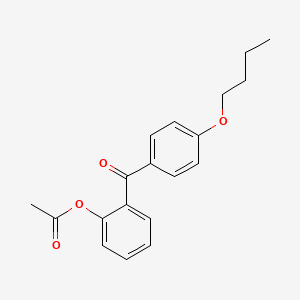

[4-(2,4-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMSVCPLXZEVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641731 |

Source

|

| Record name | 4-(2,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2',4'-dichlorobenzophenone | |

CAS RN |

890100-09-1 |

Source

|

| Record name | 4-(2,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。